5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . Triazoles are known for their versatility in the field of drug discovery .
Scientific Research Applications
Synthesis and Antimicrobial Properties
The compound 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide, similar to those explored in studies on 1,2,4-triazole derivatives, has been synthesized for potential applications in antimicrobial activities. For instance, a study demonstrated the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were screened for their antimicrobial properties. Some of these compounds exhibited moderate to good activities against test microorganisms, highlighting the potential of triazole derivatives in antimicrobial research (Bektaş et al., 2007).
Antiviral Potential
HIV-1 Inhibition
Triazole derivatives have also been explored for their potential in antiviral therapies, specifically targeting HIV-1. Research into triazenopyrazole derivatives demonstrated moderate activity against HIV-1, showcasing the utility of triazole-based compounds in developing new antiviral drugs (Larsen et al., 1999).
Applications in Cancer Research
Antitumor Activities
The versatility of triazole derivatives extends into cancer research, where their cytotoxic properties against tumor cells are of particular interest. A study on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed significant cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of these compounds in antitumor treatments (Hassan et al., 2014).
Corrosion Inhibition
Corrosion Inhibition of Metals
Another application area for triazole derivatives is in the field of corrosion inhibition. For example, the compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium. The study found that this organic compound significantly inhibited acidic corrosion, reaching an efficiency of up to 98%, illustrating the potential of triazole derivatives in protecting metals from corrosion (Bentiss et al., 2009).
Future Directions
Triazoles, including the compound , have shown promise in various fields of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis process for potential industrial applications.
properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-16-10-8-15(9-11-16)24-18(20)17(22-23-24)19(25)21-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBRXCONFLOEFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide |
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